7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid methyl ester
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Overview
Description
Misoprostol is a synthetic prostaglandin E1 analogue used primarily for its gastroprotective and uterotonic properties . It is commonly employed to prevent and treat stomach and duodenal ulcers, induce labor, cause abortions, and manage postpartum hemorrhage . Misoprostol was developed in 1973 and is included in the World Health Organization’s List of Essential Medicines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Misoprostol is synthesized through a multi-step process starting from commercially available prostaglandin intermediates. The synthesis involves the formation of a prostaglandin E1 analogue by introducing specific functional groups to the prostaglandin backbone . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of misoprostol involves large-scale synthesis using similar chemical routes as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Misoprostol undergoes various chemical reactions, including:
Oxidation: Misoprostol can be oxidized to form prostaglandin E1 analogues with different functional groups.
Reduction: Reduction reactions can modify the double bonds in the prostaglandin structure.
Substitution: Substitution reactions can introduce different substituents to the prostaglandin backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents . The reaction conditions often involve controlled temperatures and pH to achieve the desired products .
Major Products Formed
The major products formed from these reactions are various prostaglandin analogues with modified functional groups that can have different biological activities .
Scientific Research Applications
Misoprostol has a wide range of scientific research applications:
Mechanism of Action
Misoprostol exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors on target cells, leading to various physiological responses . In the stomach, it inhibits gastric acid secretion and increases mucus and bicarbonate production, protecting the gastric mucosa . In the uterus, it induces contractions by increasing the strength and frequency of uterine muscle contractions .
Comparison with Similar Compounds
Similar Compounds
Mifepristone: Often used in combination with misoprostol for medical abortions.
Oxytocin: Used for labor induction and postpartum hemorrhage management.
Methylergometrine: Another uterotonic agent used for postpartum hemorrhage.
Gemeprost: Used for second-trimester pregnancy termination.
Uniqueness of Misoprostol
Misoprostol is unique due to its versatility and effectiveness in various medical applications. Unlike some other prostaglandin analogues, it can be administered through multiple routes (oral, vaginal, sublingual, and rectal), making it highly adaptable for different clinical scenarios . Its stability and low cost also contribute to its widespread use .
Properties
Molecular Formula |
C22H38O5 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/t17-,18-,20-,22?/m1/s1 |
InChI Key |
OJLOPKGSLYJEMD-LNQMSSPSSA-N |
Isomeric SMILES |
CCCCC(C)(CC=C[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
Origin of Product |
United States |
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